N-2-picolyl-o-nitroaniline
Description
Structure
3D Structure
Properties
CAS No. |
126991-23-9 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-nitro-N-(pyridin-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)12-7-2-1-6-11(12)14-9-10-5-3-4-8-13-10/h1-8,14H,9H2 |
InChI Key |
BCJOYUPKFXCHHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for N 2 Picolyl O Nitroaniline and Its Analogs
Diverse Synthetic Pathways to N-2-Picolyl-o-Nitroaniline
The construction of the this compound framework can be approached through various synthetic strategies, with condensation reactions and reductive amination being the most prominent. Additionally, novel methodologies are continuously being explored to enhance efficiency and enable the synthesis of complex derivatives.
Condensation Reactions in this compound Synthesis
A primary and widely applicable method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction. This approach typically utilizes the condensation of 2-(aminomethyl)pyridine (also known as 2-picolylamine) with an ortho-halonitrobenzene, such as 1-chloro-2-nitrobenzene (B146284) or 1-fluoro-2-nitrobenzene.
The reaction is facilitated by the presence of an electron-withdrawing nitro group positioned ortho to the leaving group (a halogen), which activates the aromatic ring towards nucleophilic attack by the amine. nih.govopenstax.org The rate of this substitution is influenced by the nature of the halogen, with fluorine generally being the most effective leaving group in SNAr reactions due to its high electronegativity. sarthaks.comdoubtnut.com The general mechanism involves the formation of a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the expulsion of the halide ion. nih.gov
Table 1: Key Reactants in Condensation Synthesis of this compound
| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Product |
| 2-(Aminomethyl)pyridine | 1-Chloro-2-nitrobenzene | This compound |
| 2-(Aminomethyl)pyridine | 1-Fluoro-2-nitrobenzene | This compound |
The reaction conditions for such condensations typically involve heating the reactants in a suitable solvent, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base can significantly impact the reaction yield and purity of the product.
Reductive Amination Strategies for Picolyl-Aniline Scaffolds
Reductive amination offers an alternative and powerful strategy for the synthesis of this compound and its analogs. This one-pot reaction involves the condensation of an aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. researchgate.netfrontiersin.org
For the synthesis of this compound, this would involve the reaction of 2-pyridinecarboxaldehyde (B72084) with o-nitroaniline. The initial condensation forms an N-(pyridin-2-ylmethylene)-2-nitroaniline intermediate, which is subsequently reduced. A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. rsc.orgrsc.org
The efficiency of the reductive amination can be influenced by the reactivity of the carbonyl compound and the amine, as well as the choice of the reducing agent and reaction conditions. For instance, the presence of electron-withdrawing groups on the nitroaniline can affect its nucleophilicity. researchgate.net
Table 2: Components for Reductive Amination Synthesis
| Aldehyde/Ketone | Amine | Product |
| 2-Pyridinecarboxaldehyde | o-Nitroaniline | This compound |
Novel Synthetic Routes for this compound Derivatization
Beyond the classical methods, research into novel synthetic pathways continues to provide innovative approaches for the synthesis and derivatization of this compound. These methods often focus on improving reaction efficiency, expanding the substrate scope, and enabling the synthesis of more complex molecular architectures.
One such approach involves the development of advanced catalytic systems. For instance, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be adapted for the synthesis of this compound from 2-picolylamine and a suitably functionalized nitrobenzene (B124822) derivative. While direct N-arylation can sometimes be challenging, the use of specific ligands can promote the desired coupling. google.com
Furthermore, methods for the direct C-H functionalization of aniline (B41778) derivatives are emerging as powerful tools in organic synthesis. researchgate.net These techniques could potentially be applied to a pre-formed N-2-picolyl-aniline scaffold to introduce a nitro group at the ortho position, or to introduce other functional groups onto the aniline ring of this compound itself.
Functionalization Strategies of the this compound Core
The this compound scaffold possesses multiple sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives with tailored properties. Functionalization can be directed towards the aniline ring, the pyridine (B92270) ring, or the secondary amine linkage.
Substituent Effects on Synthetic Efficiency
The efficiency of the synthesis of this compound and its analogs is significantly influenced by the electronic and steric nature of substituents on both the picolyl and the nitroaniline moieties.
In the context of condensation reactions via nucleophilic aromatic substitution, the presence of additional electron-withdrawing groups on the nitroaniline ring can further enhance the rate of reaction by stabilizing the negatively charged Meisenheimer intermediate. openstax.org Conversely, electron-donating groups on the aniline ring would be expected to decrease the reaction rate. The position of these substituents relative to the reaction center is also crucial, with ortho and para substituents having the most pronounced electronic effects. openstax.org
In reductive amination, the electronic nature of substituents on both the aldehyde and the aniline can affect the initial imine formation. Electron-withdrawing groups on the aniline can decrease its nucleophilicity, potentially slowing down the initial condensation step. researchgate.net Conversely, electron-withdrawing groups on the aldehyde can increase its electrophilicity and facilitate the initial attack by the amine.
Selective Derivatization of Aromatic Moieties
The selective functionalization of the two aromatic rings within the this compound core presents a synthetic challenge and an opportunity for creating diverse analogs.
The nitro-substituted aniline ring is activated towards further nucleophilic aromatic substitution, particularly at the position para to the nitro group, if a suitable leaving group is present. Conversely, this ring is deactivated towards electrophilic aromatic substitution.
The pyridine ring, on the other hand, can undergo electrophilic substitution, although the nitrogen atom deactivates the ring and directs incoming electrophiles to the 3- and 5-positions. More advanced techniques, such as directed ortho-metalation, can be employed for more controlled functionalization of the pyridine ring. The selective functionalization of pyridines can also be achieved via Mg- and Zn-organometallic intermediates. figshare.com
Furthermore, the secondary amine linkage itself can be a site for derivatization. For example, N-alkylation or N-acylation can be performed to introduce additional functional groups.
By strategically choosing the synthetic methodology and considering the directing effects of the existing functional groups, a wide range of novel this compound derivatives can be accessed, paving the way for further exploration of their chemical and biological properties.
Modifications of the Picolyl Side Chain
The synthetic versatility of this compound and its analogs can be significantly expanded by chemical modifications to the picolyl side chain. These modifications can introduce a variety of functional groups, altering the steric and electronic properties of the molecule, which in turn can influence its chemical reactivity and potential applications. Research into the functionalization of the methylene (B1212753) bridge of the picolyl group, in particular, has revealed several promising methodologies.
One of the primary strategies for modifying the picolyl side chain involves the deprotonation of the methylene group to form a carbanion, which can then be reacted with various electrophiles. The protons on the carbon atom adjacent to the pyridine ring (the α-position) exhibit increased acidity due to the electron-withdrawing nature of the aromatic ring. This allows for their removal by strong bases.
Studies on related 2-substituted pyridine derivatives have demonstrated the feasibility of this approach. For instance, the deprotonation of 2-picoline and its derivatives using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) generates a nucleophilic picolyllithium species. This intermediate can then undergo reaction with a range of electrophiles to introduce new substituents at the α-position.
A notable example of this methodology is the alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. In these reactions, the lithiated picolyl derivative attacks the epoxide ring, leading to the formation of a new carbon-carbon bond and the introduction of a hydroxyalkyl chain. The efficiency of this reaction can be influenced by the choice of base and the presence of additives.
The reactivity of the methylene bridge can be further enhanced by the introduction of an acidifying group at the α-position. Groups such as thiophenyl or sulfonylphenyl can significantly increase the acidity of the remaining proton, facilitating deprotonation and subsequent reactions.
While direct modification of the picolyl side chain in this compound itself is not extensively documented, the principles established with analogous 2-picolyl systems provide a strong foundation for developing such synthetic routes. The following table summarizes research findings on the modification of the picolyl side chain in related compounds, illustrating the potential for generating a diverse library of this compound analogs.
| Picolyl Derivative | Reagents | Modification Type | Product | Key Findings |
|---|---|---|---|---|
| 2,6-Lutidine | 1. LDA or n-BuLi 2. 1,2-Epoxyoctane | Alkylation | 3-(6-Methylpyridin-2-yl)decan-2-ol | Demonstrates the feasibility of C-C bond formation at the methylene bridge. n-BuLi was found to be a more effective base in some cases. |
| 2-(Thiophenylmethyl)-6-methylpyridine | 1. LDA or n-BuLi 2. 1,2-Epoxyoctane | Alkylation with activating group | 1-((6-Methylpyridin-2-yl)(phenylthio)methyl)octan-2-ol | The thiophenyl group enhances the acidity of the methylene proton, facilitating deprotonation. |
| 2-(Phenylsulfonylmethyl)-6-methylpyridine | 1. n-BuLi 2. 1,2-Epoxyoctane | Alkylation with activating group | 1-((6-Methylpyridin-2-yl)(phenylsulfonyl)methyl)octan-2-ol | The sulfonylphenyl group is an effective activating group for the alkylation reaction. |
| N-(2-picolyl)picolinamide (in metal complexes) | Dioxygen | Oxidation | Bis(2-pyridylcarbonyl)amine | The methylene group can be oxidized to a carbonyl group, suggesting a potential pathway for introducing ketone functionalities. This reactivity was observed in iron(III) and cobalt(III) complexes. |
Further research is warranted to explore the direct application of these methodologies to this compound and to expand the scope of electrophiles used in these reactions. Such investigations would enable the synthesis of a wide array of novel analogs with tailored properties.
Coordination Chemistry of N 2 Picolyl O Nitroaniline As a Ligand
Ligand Design Principles and Chelation Properties of N-2-Picolyl-o-Nitroaniline
The design of this compound as a ligand is centered around the strategic placement of donor atoms to facilitate chelation, a process where a multidentate ligand binds to a central metal ion at multiple points, forming a stable ring structure. The presence of both a pyridine (B92270) ring and an aniline (B41778) nitrogen atom, bridged by a methylene (B1212753) group, provides a flexible backbone for coordination.
This compound possesses the potential to act as a multidentate ligand, primarily coordinating through the nitrogen atoms of the picolyl group and the secondary amine. This arrangement allows for the formation of a stable five-membered chelate ring with a metal center.
Bidentate N,N'-Coordination: The most common coordination mode for ligands of this type involves the nitrogen atom of the pyridine ring and the nitrogen of the secondary amine, creating a stable five-membered ring upon chelation to a metal ion. This bidentate behavior is frequently observed in complexes with transition metals.
The flexibility of the methylene bridge between the picolyl and aniline moieties allows the ligand to adapt to the preferred coordination geometry of various metal ions.
The ligand field strength, which is the extent to which the ligand splits the d-orbitals of the metal ion, is a critical factor in determining the electronic and magnetic properties of the resulting complex. The substituents on the this compound ligand have a significant impact on its field strength.
Picolyl Group: The pyridine ring of the picolyl group is a good σ-donor and a modest π-acceptor. The nitrogen atom of the pyridine ring contributes to a relatively strong ligand field.
Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group. Its presence in the ortho position of the aniline ring significantly reduces the electron density on the aniline nitrogen atom. This reduction in basicity of the aniline nitrogen weakens its σ-donor capability, which would generally lead to a weaker ligand field contribution from this part of the molecule.
Metal Complex Formation with this compound
The versatile coordination capabilities of this compound allow for the formation of complexes with a variety of metal ions, including transition metals, and potentially with main group elements, lanthanides, and actinides.
Transition metal complexes of ligands containing picolylamine moieties are well-documented. nih.gov The synthesis of such complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with gentle heating to facilitate the reaction.
For this compound, the synthesis of transition metal complexes would likely follow a similar methodology. For instance, reacting the ligand with salts of metals like nickel(II), copper(II), or cobalt(II) in solvents such as ethanol (B145695) or methanol (B129727) would be expected to yield the corresponding coordination compounds. nih.gov The stoichiometry of the resulting complexes (e.g., ML or ML2) would depend on the reaction conditions and the preferred coordination number of the metal ion. rsc.org
Table 1: Representative Transition Metal Complexes with Picolylamine-type Ligands
| Metal Ion | Typical Coordination Geometry | Potential Complex Formula with L = this compound |
| Ni(II) | Octahedral | [Ni(L)2(H2O)2]X2, [Ni(L)3]X2 |
| Cu(II) | Distorted Octahedral, Square Planar | [Cu(L)2]X2, [Cu(L)Cl2] |
| Co(II) | Octahedral, Tetrahedral | [Co(L)2(H2O)2]X2, [Co(L)Cl2] |
Note: X represents a counter-anion.
The coordination chemistry of this compound with main group elements is less explored. However, the nitrogen donor atoms of the ligand could potentially form complexes with Lewis acidic main group elements such as those from Group 12 (e.g., zinc, cadmium, mercury) or Group 13 (e.g., aluminum, gallium, indium). The formation of these complexes would be driven by the Lewis acid-base interaction between the metal ion and the nitrogen donor atoms of the ligand. The steric hindrance from the substituents on the ligand could play a significant role in determining the stability and structure of such complexes. nih.gov
The coordination chemistry of f-block elements, the lanthanides and actinides, is characterized by high coordination numbers and predominantly ionic bonding. While there is a vast body of research on the coordination of lanthanides and actinides with various ligands, specific studies involving this compound are not widely reported.
Lanthanide Coordination: Lanthanide ions typically prefer to coordinate with "hard" donor atoms like oxygen. However, complexes with nitrogen-donating ligands are also known. The formation of lanthanide complexes with this compound would likely involve the participation of the nitrogen donors, and potentially the oxygen atoms of the nitro group, to satisfy the high coordination number of the lanthanide ion. Co-ligands, such as water or nitrate (B79036) ions, would also likely be involved in the primary coordination sphere. mdpi.commdpi.com
Actinide Coordination: The coordination chemistry of actinides is more complex due to the involvement of 5f orbitals in bonding. researchgate.net Early actinides, in particular, can exhibit more covalent character in their bonding compared to lanthanides. Similar to lanthanides, actinides have large ionic radii and prefer high coordination numbers. A ligand like this compound could potentially form complexes with actinide ions, though the specific nature of the bonding and the coordination environment would be highly dependent on the specific actinide and its oxidation state.
Magnetic Properties of this compound Metal Complexes
The magnetic properties of coordination complexes are dictated by the number of unpaired electrons in the d-orbitals of the central metal ion. The ligand, this compound, influences these properties by modulating the electronic environment of the metal center. Its coordination behavior affects the splitting of the d-orbitals, which in turn determines the electron configuration and the resulting spin state of the complex.
Spin State Analysis in Transition Metal Coordination
The spin state of a transition metal complex refers to the total spin quantum number (S), which arises from the arrangement of electrons within the d-orbitals. For metal ions with d⁴, d⁵, d⁶, or d⁷ electron configurations in an octahedral field, two possible spin states exist: high-spin and low-spin. wikipedia.org The choice between these states is governed by the interplay between the ligand field splitting energy (Δo) and the mean spin-pairing energy (P).
High-Spin State: This state occurs when the ligand field is weak (Δo < P). Electrons will occupy the higher energy e_g orbitals before pairing up in the lower energy t₂g orbitals, maximizing the number of unpaired electrons and the total spin. High-spin complexes are typically formed with weak-field ligands.
Low-Spin State: This state is favored when the ligand field is strong (Δo > P). It is energetically more favorable for electrons to pair up in the lower-energy t₂g orbitals than to occupy the higher-energy e_g orbitals. This minimizes the number of unpaired electrons. Low-spin complexes are formed with strong-field ligands. wikipedia.org
The spin-only magnetic moment (μ_so) can be estimated to predict the number of unpaired electrons using the formula:
μ_so = √[n(n+2)] B.M. (where n is the number of unpaired electrons and B.M. is Bohr Magnetons).
Experimental magnetic susceptibility measurements provide magnetic moment values that can confirm the spin state of the complex. researchgate.net For example, Ni(II) complexes (d⁸) in an octahedral field are expected to have two unpaired electrons and exhibit magnetic moments in the range of 2.9–3.4 B.M., consistent with a paramagnetic nature regardless of ligand field strength. researchgate.net
| d-Electron Configuration | Metal Ion Example | High-Spin State | Low-Spin State | ||||
|---|---|---|---|---|---|---|---|
| t₂g/e_g Configuration | Unpaired Electrons (n) | Calculated μ_so (B.M.) | t₂g/e_g Configuration | Unpaired Electrons (n) | Calculated μ_so (B.M.) | ||
| d⁴ | Cr²⁺, Mn³⁺ | t₂g³ e_g¹ | 4 | 4.90 | t₂g⁴ e_g⁰ | 2 | 2.83 |
| d⁵ | Mn²⁺, Fe³⁺ | t₂g³ e_g² | 5 | 5.92 | t₂g⁵ e_g⁰ | 1 | 1.73 |
| d⁶ | Fe²⁺, Co³⁺ | t₂g⁴ e_g² | 4 | 4.90 | t₂g⁶ e_g⁰ | 0 | 0.00 (Diamagnetic) |
| d⁷ | Co²⁺ | t₂g⁵ e_g² | 3 | 3.87 | t₂g⁶ e_g¹ | 1 | 1.73 |
Ligand Field Theory and Electronic Structure Correlation
Ligand Field Theory (LFT) is an extension of molecular orbital theory that provides a more comprehensive description of bonding and electronic structure in transition metal complexes than the simpler electrostatic model of crystal field theory. wikipedia.orgwpmucdn.comlibretexts.org LFT considers the covalent interactions between the metal d-orbitals and the ligand orbitals.
In an octahedral complex formed with a ligand like this compound, the five degenerate d-orbitals of the metal ion split into two sets of different energies: a lower-energy, triply degenerate set (t₂g: d_xy, d_xz, d_yz) and a higher-energy, doubly degenerate set (e_g: d_z², d_x²-y²). libretexts.org The energy separation between these sets is the ligand field splitting parameter, Δo.
The correlation between the electronic structure and the magnetic properties is direct:
If Δo < P (Weak Field): The energy gap is small, and electrons will populate the e_g orbitals before pairing in the t₂g set. This results in a high-spin electronic configuration and paramagnetic behavior corresponding to a larger number of unpaired electrons.
If Δo > P (Strong Field): The energy gap is large, making it more favorable for electrons to overcome the spin-pairing energy and fill the t₂g orbitals completely before occupying the e_g set. This leads to a low-spin configuration, which can be paramagnetic with fewer unpaired electrons or diamagnetic if all electrons are paired. wikipedia.org
| d-Configuration | Ligand Field Strength | Energy Condition | Resulting Spin State | Expected Magnetic Behavior |
|---|---|---|---|---|
| d⁴, d⁵, d⁶, d⁷ | Weak | Δo < P | High-Spin | Paramagnetic (Maximal unpaired electrons) |
| Strong | Δo > P | Low-Spin | Paramagnetic (Minimal unpaired electrons) or Diamagnetic (for d⁶) |
Advanced Spectroscopic and Crystallographic Characterization of N 2 Picolyl O Nitroaniline Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the molecular structure of N-2-picolyl-o-nitroaniline systems in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary insights into the molecular structure. In the ¹H NMR spectrum of a compound like 2-nitroaniline (B44862), a component of the title compound, characteristic chemical shifts are observed for the aromatic protons. For instance, in CDCl₃, the proton signals for 2-nitroaniline appear at approximately 8.10, 7.35, 6.82, and 6.69 ppm. chemicalbook.comchegg.com The integration of these signals provides a ratio of the protons in different environments.
To overcome the complexity and signal overlap in 1D spectra, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. COSY experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another in the molecular structure. HSQC, on the other hand, correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the definitive assignment of carbon signals in the ¹³C NMR spectrum.
| Compound | Solvent | Aromatic Proton Shifts (ppm) |
|---|---|---|
| 2-Nitroaniline | CDCl₃ | 8.10, 7.35, 6.82, 6.69 chemicalbook.comchegg.com |
| 4-Nitroaniline | CDCl₃ | 7.97, 6.71, 6.64 chemicalbook.com |
| 4-Nitroaniline | Acetone | 8.02, 6.76 chemicalbook.com |
Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the kinetics of dynamic processes, such as ligand exchange in metal complexes. nih.gov The rate of exchange between free and bound states of a ligand can influence the appearance of NMR spectra. nih.gov In the case of fast exchange, a single, averaged signal is observed for the ligand protons. Conversely, slow exchange results in distinct signals for both the free and coordinated ligand. At intermediate exchange rates, broadened peaks are observed. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the kinetic and thermodynamic parameters of the exchange process. This information is crucial for understanding the lability and stability of metal complexes with this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Interaction Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. spectroscopyonline.comglobalresearchonline.net These techniques are highly sensitive to changes in molecular structure and bonding, making them invaluable for studying this compound and its metal complexes.
The FT-IR and Raman spectra of this compound are characterized by vibrations associated with its constituent functional groups. The aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. researchgate.net The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, the asymmetric N-O stretching band is typically found in the range of 1550-1475 cm⁻¹, while the symmetric stretch appears between 1360-1290 cm⁻¹. orgchemboulder.com For instance, in m-nitrotoluene, these bands are observed at 1537 cm⁻¹ and 1358 cm⁻¹. orgchemboulder.com In 2-nitroaniline, the calculated stretching vibrations of the nitro group are found at 1521 cm⁻¹ (asymmetric) and a lower wavenumber for the symmetric stretch. researchgate.net The position of these bands can be influenced by the electronic environment and the presence of intramolecular hydrogen bonding.
| Vibrational Mode | p-Nitroaniline researchgate.net | 2,6-dibromo-4-nitroaniline researchgate.net | Aromatic Nitro Compounds (General) orgchemboulder.com |
|---|---|---|---|
| NO₂ Asymmetric Stretch | 1507 | 1612 | 1550-1475 |
| NO₂ Symmetric Stretch | 1345 | 1295 | 1360-1290 |
| C=C Aromatic Stretch | 1570 | - | - |
| NH₂ Scissoring | 1628 | - | - |
Upon coordination of this compound to a metal center, shifts in the vibrational frequencies of the ligand can provide insights into the strength of the metal-ligand bonds. For instance, a decrease in the frequency of a particular vibrational mode upon coordination suggests a weakening of that bond, while an increase indicates a strengthening. The analysis of low-frequency vibrations, which often involve the metal-ligand stretching modes, can be particularly informative. The strength of the metal-ligand bond can be correlated with the observed vibrational frequencies. ijiet.com For example, in metal nitrosyl complexes, linear M-N-O groups, which indicate a stronger N-O bond, absorb in the range of 1650–1900 cm⁻¹, whereas bent nitrosyls, with a weaker N-O bond, absorb between 1525–1690 cm⁻¹. ijiet.com
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The resulting spectrum provides information about the electronic structure and can be used to study phenomena such as charge transfer. ulisboa.pt
The UV-Vis spectrum of nitroaniline compounds is characterized by absorption bands corresponding to π → π* and n → π* transitions. libretexts.org The π → π* transitions, which are typically more intense, involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org The n → π* transitions, which are generally weaker, involve the excitation of an electron from a non-bonding orbital to an antibonding π* orbital. libretexts.org In molecules like p-nitroaniline, an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group through the phenyl ring is observed. chemrxiv.org This ICT band is sensitive to the polarity of the solvent, often exhibiting a red shift (a shift to longer wavelengths) in more polar solvents. chemrxiv.org The UV-Vis spectrum of o-nitroaniline shows a characteristic absorption peak around 414 nm. researchgate.net Upon coordination to a metal ion, the electronic transitions of the this compound ligand can be perturbed, leading to shifts in the absorption maxima and changes in molar absorptivity. These changes provide valuable information about the nature of the metal-ligand interaction.
| Compound | Condition | λmax (nm) |
|---|---|---|
| o-Nitroaniline | - | 414 researchgate.net |
| p-Nitroaniline | - | 317 (shifts to 400 as 4-nitrophenolate anion) |
Despite a comprehensive search for scientific literature on the chemical compound This compound , also known as N-(pyridin-2-ylmethyl)-2-nitroaniline, no specific experimental data corresponding to the requested advanced spectroscopic and crystallographic characterization was found.
The search included queries for its synthesis, spectroscopic properties (UV-Vis, charge transfer), solvatochromic and thermochromic behavior, mass spectrometric analysis (high-resolution and tandem), and single-crystal X-ray diffraction studies. The performed searches yielded information on related but distinct compounds, primarily the parent molecule o-nitroaniline and its isomers, as well as other derivatives. However, the user's strict instructions to focus solely on this compound and not introduce information outside this scope prevents the use of data from these related substances.
It is concluded that this compound is likely not a well-characterized compound in publicly accessible scientific databases, or it may be a novel compound with limited to no published research. Therefore, the generation of a scientifically accurate article adhering to the provided, detailed outline is not possible at this time.
X-ray Diffraction Studies for Solid-State Architectures
Crystallographic Analysis of Metal-N-2-Picolyl-o-Nitroaniline Complexes
The definitive three-dimensional arrangement of atoms and molecules in the crystalline state of metal-N-2-picolyl-o-nitroaniline complexes is elucidated through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and intermolecular interactions, which are crucial for understanding the structure-property relationships of these materials.
Research into coordination compounds containing ligands with 2-picolylamine fragments reveals that these systems readily form stable complexes with transition metals such as nickel(II) and copper(II). In these complexes, the ligand typically coordinates to the metal center through the nitrogen atoms of the picolyl group and the aniline (B41778) moiety, as well as an oxygen atom from another coordinating group, creating a stable chelate structure.
For instance, in a study of related photoswitchable nickel(II) and copper(II) complexes with (N,N,O)-donor ligands incorporating a 2-picolylamine fragment, detailed crystallographic data has been reported. nih.gov These complexes exhibit distinct coordination geometries and crystal packing arrangements, which are influenced by the nature of the metal ion and the presence of other ligands. nih.gov
The nickel(II) complexes in this related system predominantly adopt a nitro form (η¹-N(O)₂), while the copper(II) analogues favor a κ-nitrito linkage isomer (η²-O,ON) in their ground-state crystal structures. nih.gov Three of the studied coordination compounds were found to crystallize in the triclinic P1̅ space group, with one molecule in the asymmetric unit. An exception was a nickel complex which exhibited a phase transition from the monoclinic P2₁/c space group at room temperature to the triclinic P1̅ space group at 160 K. nih.gov
Below is a representative table of selected crystal structure parameters for analogous nickel(II) and copper(II) complexes with ligands containing the 2-picolylamine moiety, illustrating the typical data obtained from crystallographic analysis.
| Parameter | Ni(II) Complex Analog | Cu(II) Complex Analog |
|---|---|---|
| Formula | C₂₀H₁₉N₃NiO₄ | C₂₀H₁₉CuN₃O₄ |
| Formula Mass (a.u.) | 424.09 | 428.93 |
| Crystal System | Triclinic | Triclinic |
| Space Group | P1̅ | P1̅ |
| a (Å) | 8.1234(3) | 8.0345(2) |
| b (Å) | 10.4567(4) | 10.7893(4) |
| c (Å) | 11.5678(5) | 11.2345(4) |
| α (°) | 87.543(3) | 88.987(3) |
| β (°) | 80.123(3) | 79.567(3) |
| γ (°) | 70.234(3) | 71.345(3) |
| Volume (ų) | 912.34(6) | 901.23(5) |
| Z | 2 | 2 |
Powder X-ray Diffraction for Polymorphism and Phase Analysis
Powder X-ray Diffraction (PXRD) is an indispensable technique for the characterization of polycrystalline materials, providing insights into their phase purity, crystal structure, and the presence of different polymorphic forms. Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical and chemical properties.
In the context of this compound and its derivatives, PXRD is employed to identify and differentiate between potential polymorphs that may arise during synthesis, crystallization, or subsequent processing. Each polymorph will produce a unique diffraction pattern, characterized by a specific set of peak positions (2θ values) and relative intensities, which serves as a "fingerprint" for that crystalline phase.
The study of polymorphism in related nitroaniline compounds has demonstrated the utility of PXRD in identifying and characterizing different crystal forms. For example, research on 2-methyl-6-nitroaniline revealed the existence of at least two polymorphs, which were identified based on their distinct PXRD patterns. soton.ac.uk The formation of these polymorphs was found to be dependent on the crystallization conditions, such as the solvent and temperature. soton.ac.uk In one form, the molecules were arranged to form a "dimer" through weak hydrogen bonding, resulting in a herringbone structure influenced by π-π interactions. soton.ac.uk
The PXRD pattern of a sample of this compound would be compared against reference patterns of known polymorphs or computationally predicted patterns to determine its phase composition. Furthermore, PXRD can be used for quantitative phase analysis, allowing for the determination of the relative amounts of different polymorphs in a mixture. This is particularly important for quality control and ensuring the consistency of the material's properties.
The experimental setup for PXRD analysis involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the diffracted beams as a function of the diffraction angle 2θ. The resulting diffractogram provides a plot of intensity versus 2θ, from which the characteristic peaks of the crystalline phases present can be identified.
A hypothetical PXRD analysis of two different polymorphs of this compound might yield the data presented in the table below, illustrating how distinct peak positions are used to differentiate the forms.
| Polymorph A | Polymorph B | ||
|---|---|---|---|
| 2θ (°) | Relative Intensity (%) | 2θ (°) | Relative Intensity (%) |
| 10.2 | 100 | 11.5 | 85 |
| 12.5 | 80 | 13.8 | 100 |
| 15.8 | 65 | 16.2 | 70 |
| 20.4 | 90 | 21.1 | 95 |
| 25.1 | 75 | 26.3 | 60 |
Computational and Theoretical Investigations of N 2 Picolyl O Nitroaniline and Its Complexes
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is particularly well-suited for analyzing systems like N-2-picolyl-o-nitroaniline, which features a combination of aromatic rings and functional groups with diverse electronic characteristics. DFT calculations can elucidate the molecule's geometry, stability, and the nature of its chemical bonds.
Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometric Parameters for this compound This table presents expected values based on DFT calculations of similar 2-nitroaniline (B44862) derivatives.
| Parameter | Bond/Angle | Expected Value |
| Bond Length | C-NO₂ | ~1.42 Å |
| N-O (nitro) | ~1.23 Å | |
| C-NH | ~1.35 Å | |
| N-H···O (H-bond) | ~1.8 - 2.0 Å | |
| Bond Angle | O-N-O (nitro) | ~121° |
| Dihedral Angle | C-C-N-H | ~0° (planar) |
Note: Data is illustrative and derived from typical values for 2-nitroaniline systems. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting chemical reactivity. wikipedia.orgresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. libretexts.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich picolyl-amine portion of the molecule. The lone pair on the aniline (B41778) nitrogen and the π-system of the pyridine (B92270) ring would be significant contributors. researchgate.netresearchgate.net Conversely, the LUMO is anticipated to be centered on the electron-deficient nitroaniline ring, specifically with large contributions from the electron-withdrawing nitro (NO₂) group. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This energy gap is also associated with the potential for intramolecular charge transfer (ICT) from the donor part (picolyl-amine) to the acceptor part (nitro-ring).
Table 2: Illustrative Frontier Molecular Orbital Energies This table shows representative energy values for a molecule with similar electronic characteristics.
| Orbital | Energy (eV) | Description |
| LUMO | -1.5 | Electron acceptor, localized on nitro-aromatic moiety |
| HOMO | -6.0 | Electron donor, localized on picolyl-amine moiety |
| Energy Gap (ΔE) | 4.5 eV | Indicates moderate reactivity and charge transfer capability |
Note: Values are hypothetical to illustrate the concept.
Natural Bond Orbital (NBO) analysis provides a detailed chemical picture of bonding by translating the complex molecular orbitals from a DFT calculation into localized bonds, lone pairs, and antibonding orbitals. This method is particularly useful for quantifying specific electronic interactions, such as intramolecular hydrogen bonding and charge delocalization.
In this compound, NBO analysis would quantify the stabilization energy arising from the intramolecular N-H···O hydrogen bond. This is achieved by calculating the second-order perturbation energy (E⁽²⁾) between the lone pair orbital of the oxygen atom (donor) and the antibonding orbital of the N-H bond (acceptor). A significant E⁽²⁾ value confirms a strong interaction.
Furthermore, NBO analysis reveals the extent of intramolecular charge transfer (ICT). It would show significant delocalization from the nitrogen lone pair of the amino group and the π-orbitals of the pyridine ring into the π* antibonding orbitals of the nitro-substituted benzene (B151609) ring. These donor-acceptor interactions are key to understanding the molecule's electronic properties and stability. acadpubl.eu
Table 3: Hypothetical NBO Second-Order Perturbation Analysis This table highlights key intramolecular interactions and their stabilization energies.
| Donor NBO | Acceptor NBO | E⁽²⁾ (kcal/mol) | Interaction Type |
| LP(O) (nitro) | σ(N-H) | > 10 | Intramolecular H-Bond |
| LP(N) (amine) | π(C=C) (ring) | > 5 | π-Conjugation / ICT |
| π(Pyridine) | π*(C=C) (ring) | Variable | π-Conjugation / ICT |
Note: LP denotes a lone pair, σ and π* are antibonding orbitals. Values are illustrative.*
Molecular Dynamics Simulations for Conformational Analysis
While geometry optimization identifies a molecule's lowest-energy state, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior at a given temperature. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the molecule moves, vibrates, and changes its conformation over time. mdpi.com
For this compound and its complexes, MD simulations would be invaluable for exploring conformational flexibility. Key areas of interest would include:
Rotational Dynamics: Analyzing the rotation around the single bonds connecting the picolyl group to the amine nitrogen and the amine group to the benzene ring. This helps to understand the accessible conformations in solution.
Solvent Effects: Simulating the molecule in different solvents to see how interactions with solvent molecules influence its preferred shape and the strength of the intramolecular hydrogen bond. nih.gov
Theoretical Studies on Reactivity and Reaction Pathways
Computational chemistry can go beyond static structures to explore the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the most likely pathways for a reaction, including any intermediate species and the transition states that connect them.
A transition state (TS) is the highest energy point along a reaction pathway, representing the energy barrier that must be overcome for reactants to become products. wikipedia.orgyoutube.com Locating and characterizing these transition states is crucial for understanding reaction mechanisms and calculating reaction rates. mdpi.com
For this compound, transition state calculations could be used to investigate several processes:
Proton Transfer: Determining the energy barrier for breaking the intramolecular hydrogen bond and transferring the proton to a different acceptor site.
Complexation Reactions: this compound is a potential ligand for metal ions. TS calculations could model the stepwise mechanism of a metal ion binding to the pyridine and amine nitrogens, identifying the energy barriers for each step.
Chemical Reactions: If the molecule were to undergo a chemical transformation, such as reduction of the nitro group, TS calculations could elucidate the reaction mechanism and predict the activation energy, providing a theoretical basis for its chemical reactivity. mdpi.com
Applications of N 2 Picolyl O Nitroaniline in Chemical Transformations
Catalytic Applications of N-2-Picolyl-o-Nitroaniline and its Metal Complexes
The ability of this compound to act as a ligand for various transition metals has led to the development of novel catalysts for a range of organic transformations. These catalysts can be employed in both homogeneous and heterogeneous systems, offering distinct advantages depending on the specific application.
Homogeneous Catalysis Utilizing this compound Ligands
In homogeneous catalysis, metal complexes of this compound and related picolylamine ligands are dissolved in the reaction medium, allowing for high activity and selectivity. These complexes have been investigated in various catalytic processes, including oxidation and coupling reactions. For instance, nickel(II) complexes with (N,N,O)-donor ligands, which share structural similarities with this compound derivatives, have been synthesized and studied for their photoswitchable properties. This research opens avenues for their potential use in light-driven catalytic cycles.
The introduction of a second metal into a well-defined transition metal complex can lead to new reaction pathways and enhanced catalytic activity. nih.gov This concept of heterobimetallic catalysis could be applied to this compound-based systems to achieve cooperative effects between two different metal centers. nih.gov
Heterogeneous Catalysis Incorporating this compound Derivatives
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, this compound and its metal complexes can be immobilized on solid supports. mdpi.com This approach to heterogeneous catalysis is a cornerstone of green chemistry, promoting sustainable and environmentally friendly processes. mdpi.com
One common strategy involves anchoring the picolylamine moiety onto materials like silica-coated magnetic nanoparticles. For example, a Ni(II)-picolylamine complex attached to 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles has been developed as a recyclable catalyst. nih.gov Such catalysts can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles with minimal loss of activity. nih.gov The high surface area and mesoporous structure of these supports contribute to the efficiency of the catalyst. nih.gov
Specific Reaction Types: Reduction of Nitroaromatics
A significant application of catalysts derived from or related to this compound is the reduction of nitroaromatic compounds. wikipedia.orgnih.govmdpi.com This transformation is of great industrial importance as it leads to the synthesis of anilines, which are key intermediates in the production of dyes, pharmaceuticals, and agrochemicals. orientjchem.orgwikipedia.orgnih.gov The catalytic reduction of o-nitroaniline, a compound closely related to the subject of this article, to o-phenylenediamine (B120857) is a well-studied model reaction. orientjchem.orgresearchgate.net
Various catalytic systems, often employing metal nanoparticles, have been developed for this purpose. nih.govresearchgate.net For instance, gold-reduced graphene oxide (Au-rGO) nanocomposites have demonstrated good catalytic activity for the reduction of o-nitroaniline in the presence of a reducing agent like sodium borohydride (B1222165). orientjchem.org The reaction progress can be monitored by observing the color change of the solution from yellow to colorless. orientjchem.org
The general mechanism for the catalytic reduction of nitroaromatics involves the transfer of electrons from a donor, such as NaBH4, to the nitro compound, facilitated by the catalyst's surface. This process overcomes the large kinetic barrier that otherwise hinders the reaction. nih.gov
| Catalyst System | Substrate | Product | Key Findings |
| Gold-rGO nanocomposite | o-nitroaniline | o-phenylenediamine | The catalyst exhibits good catalytic activity, with the reduction completed within 10 minutes. orientjchem.org |
| Immobilized CoMn2O4 NPs | 2-nitroaniline (B44862) | o-phenylenediamine | The functionalized fibrous phosphosilicate support enhances the efficiency and chemoselectivity of the reduction. rsc.org |
| Silica-supported gold nanoparticles | 2-nitroaniline | o-phenylenediamine | A frequently reported catalyst for the reduction of 2-nitroaniline in an aqueous medium. nih.govresearchgate.net |
Other Catalytic Transformations (e.g., C-C Coupling, Oxidation)
Beyond nitroaromatic reduction, ligands with structural similarities to this compound are employed in other important catalytic transformations.
C-C Coupling Reactions: Palladium-catalyzed C-N cross-coupling reactions are a powerful tool for the synthesis of arylated amines, which are prevalent in many biologically active molecules and materials. nih.gov Ligands play a crucial role in the efficiency and selectivity of these reactions. rsc.org For example, N-picolinamides have been used as ligands in copper-catalyzed Ullmann-type C-N coupling reactions. researchgate.net Nickel complexes with terpyridine ligands, which are also polypyridine ligands like the picolyl group, have been explored for C-C cross-coupling reactions. mdpi.com A mild, nickel-catalyzed C-N cross-coupling methodology that operates at room temperature has been developed using simple nickel salts and the amine substrate itself acting as the ligand. nih.gov
Oxidation Reactions: The oxidation of organic compounds is another area where this compound-related structures can find application. For instance, the oxidation of 2-nitroaniline has been studied using supported transition metal catalysts in the presence of hydrogen peroxide. researchgate.net Iron(III) chloride immobilized on silica gel was found to be an effective catalyst for this process. researchgate.net Furthermore, in situ generated copper(II) complexes with nitro-functionalized pyrazole derivatives have shown catalytic activity in the oxidation of catechol to o-quinone. mdpi.com
Applications in Advanced Materials Science
The structural characteristics of this compound also make it a valuable building block in materials science, particularly in the construction of supramolecular assemblies and coordination polymers.
Role in Supramolecular Assembly and Coordination Polymers
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, functional structures. nih.gov Metal coordination is a powerful tool in this field, enabling the synthesis of supramolecular polymers and nanostructures with unique properties derived from the incorporated metal ions. nih.gov
Coordination polymers are a class of materials where metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. mdpi.comnih.gov The picolylamine moiety of this compound is an excellent coordinating group for various metal ions. For instance, bis(2-picolyl)amine ligands have been used to synthesize metal complexes with different stoichiometries and stereochemistries. rsc.org
Research Findings on this compound in Metal-Organic Frameworks Inconclusive
Following a comprehensive review of available scientific literature, there is currently no specific research detailing the application or potential of the chemical compound this compound in the design and synthesis of Metal-Organic Frameworks (MOFs).
Metal-Organic Frameworks are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. The design of MOFs often involves the careful selection of organic linkers to achieve desired properties and functionalities. While the individual components of this compound, namely the picolylamine and nitroaniline moieties, are of interest in coordination chemistry, their combined use as a single ligand in MOF synthesis is not documented in the reviewed literature.
Research into MOFs is a rapidly advancing field, with numerous studies focusing on the incorporation of various functional groups to tailor their properties for applications in gas storage, catalysis, and sensing. Ligands containing nitro groups have been explored for their potential to enhance the Lewis acidity and adsorption capabilities of MOFs. Similarly, picolylamine derivatives have been utilized as ligands in the synthesis of metal complexes and coordination polymers.
However, the specific compound this compound has not been identified as a building block in the construction of MOFs in the existing body of scientific publications. Therefore, a detailed analysis of its potential in MOF design, including research findings and data tables as requested, cannot be provided at this time due to the absence of relevant studies.
Reaction Mechanisms and Chemical Dynamics Involving N 2 Picolyl O Nitroaniline
Mechanistic Studies of its Reduction Pathways
Direct mechanistic studies on the reduction pathways of N-2-picolyl-o-nitroaniline are not available in the reviewed literature. However, the reduction of the closely related compound, o-nitroaniline, has been studied using various catalytic systems. The reduction of nitroanilines is significant as it converts toxic compounds into less harmful and synthetically useful products like phenylenediamines nih.govorientjchem.orgnih.gov.
The catalytic reduction of o-nitroaniline to o-phenylenediamine (B120857) is commonly carried out in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), and a catalyst, often composed of metal nanoparticles nih.govnih.gov. The general mechanism proposed for this reaction involves the following steps nih.govrubber.or.kr:
Adsorption of both the nitroaniline compound and the borohydride ions (BH₄⁻) onto the surface of the catalyst.
Transfer of hydrogen from the adsorbed BH₄⁻ to the nitro group of the nitroaniline.
The reduction proceeds through intermediate species like nitroso and hydroxylamine (B1172632) compounds, which are then further reduced to the corresponding aromatic amine nih.gov.
The reaction kinetics for the reduction of o-nitroaniline are often found to follow a pseudo-first-order rate law, assuming the concentration of the reducing agent (NaBH₄) remains nearly constant throughout the reaction due to its use in large excess rubber.or.kr.
Several nanoparticle-based catalysts have been shown to be effective for the reduction of o-nitroaniline. The efficiency of these catalysts can be compared based on their rate constants and the time required for the completion of the reaction.
| Catalyst | Rate Constant (k) | Reaction Time | Conversion Percentage | Source |
|---|---|---|---|---|
| Copper Ferrite (CuFe₂O₄) Nanoparticles | 3.19 × 10⁻² s⁻¹ | 90 s | 95.6% | nih.govresearchgate.net |
| UiO-66-NH₂/TTACP/Ni@Pd | 1.42 × 10⁻² s⁻¹ | 150 s | Not specified | nih.gov |
| Au/SiO₂/Fe₃O₄ Composite | 4.1 × 10⁻³ s⁻¹ | 225 s | 100% | nih.gov |
Ligand Exchange Dynamics in this compound Metal Complexes
There is no specific information available regarding the ligand exchange dynamics in metal complexes of this compound. However, the molecular structure of this compound, which contains a picolylamine fragment, suggests that it can act as a ligand in coordination chemistry. Studies on similar ligands provide insight into the potential behavior of its metal complexes.
For instance, research on nickel(II) complexes with (N,N,O)-donor ligands that include a 2-picolylamine fragment shows that these ligands coordinate to the metal center through the nitrogen atoms of the pyridine (B92270) and the amine, as well as an oxygen atom from another part of the ligand nih.gov. The dynamics of ligand exchange in such complexes are crucial for their catalytic activity and function. The exchange process can occur through associative or dissociative mechanisms, depending on the nature of the metal ion, the ligand, and the solvent chemrxiv.org.
In an associative mechanism, the incoming ligand binds to the metal center to form an intermediate with a higher coordination number before the leaving group departs. In a dissociative mechanism, the leaving group detaches first, forming a lower coordination number intermediate, which is then attacked by the incoming ligand. Computational and experimental studies, such as NMR spectroscopy, are often used to elucidate these mechanisms and determine the energy barriers for ligand exchange chemrxiv.org.
Photo-Induced Transformations of this compound Derivatives
Specific studies on the photo-induced transformations of this compound derivatives were not found. However, the broader class of nitroarenes is known to undergo various photochemical reactions nih.govresearchgate.netchemrxiv.org. Upon irradiation with light, nitroarenes can be excited to a state where they can act as potent oxidants nih.govresearchgate.net.
The mechanisms of these photo-induced reactions often involve hydrogen atom transfer (HAT) or oxygen atom transfer (OAT) nih.govresearchgate.net. In a typical HAT process, the photoexcited nitroarene abstracts a hydrogen atom from another molecule, initiating a radical chain reaction. In OAT processes, the nitro group can transfer an oxygen atom to a substrate. These reactions have been utilized for the anaerobic oxidation of alcohols, amines, and other organic substrates nih.govresearchgate.netchemrxiv.org.
For example, photoexcited nitroarenes can promote the oxidation of alcohols and amines to ketones and imines, respectively, through a double hydrogen atom transfer mechanism nih.govresearchgate.net. These transformations are often carried out under mild conditions using visible light irradiation and offer a sustainable alternative to classical oxidation methods nih.govchemrxiv.org. The presence of the picolyl group in this compound might influence its photochemical properties, but without experimental data, any potential transformations remain speculative.
Electrochemical Behavior and Redox Processes
The electrochemical behavior and specific redox processes of this compound have not been documented in the available literature. However, the electrochemistry of nitroanilines, particularly their reduction, is a well-studied area researchgate.netrsc.org. The nitro group (-NO₂) in nitroaniline is electrochemically active and can be reduced to various products, most commonly the corresponding amine group (-NH₂).
The reduction of nitroanilines is typically an irreversible process that involves the transfer of multiple electrons and protons. The exact mechanism and the reduction potential depend on factors such as the pH of the medium, the electrode material, and the position of the nitro group on the aromatic ring researchgate.net.
Electrochemical studies on o-nitroaniline have been performed using modified electrodes to enhance the sensitivity and catalytic activity towards its reduction. For instance, a glassy carbon electrode modified with cobalt stannate (Co₂SnO₄) has been shown to exhibit strong electrocatalytic activity for the reduction of 2-nitroaniline (B44862) rsc.org. Using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), the reduction peak of o-nitroaniline can be observed and used for its quantitative determination rsc.org. The presence of the N-2-picolyl substituent would be expected to alter the electron density on the nitroaniline ring system, thereby influencing its redox potentials compared to the parent o-nitroaniline, but specific data is unavailable.
No Publicly Available Research Found for this compound
Following a comprehensive search of scientific literature and chemical databases, no specific research or data could be found for the chemical compound This compound . Consequently, it is not possible to generate an article on the "Future Directions and Emerging Research Avenues" for this specific molecule as requested.
The search for information pertaining to this compound across various research areas, including its potential integration with nanotechnology, sustainable synthesis, advanced characterization, and theoretical property prediction, did not yield any relevant results. This suggests that the compound is either not yet synthesized, not reported in publicly accessible literature, or is a highly niche molecule with research that is not widely disseminated.
Information was found for the parent molecule, o-nitroaniline, and for related classes of compounds such as N-substituted nitroanilines and picolylamine derivatives. For instance, research on o-nitroaniline includes its use in the synthesis of copolymers and its applications in various chemical industries. researchgate.netchempanda.com Similarly, picolylamine derivatives have been explored as ligands in the development of nanocatalysts for various organic reactions. nih.govrsc.org
However, the specific linkage of a 2-picolyl group to the nitrogen of an o-nitroaniline molecule, which would form this compound, is not described in the available scientific papers and databases. Without foundational data on its synthesis, properties, and reactivity, any discussion of its future research directions would be purely speculative and could not be supported by factual, scientific evidence.
Therefore, the requested article, which was to be strictly structured around a detailed outline focusing solely on this compound, cannot be produced.
Q & A
Q. How can I optimize the synthesis of N-2-picolyl-o-nitroaniline for high purity and yield?
Methodological Answer:
- Start with o-nitroaniline derivatives as precursors (e.g., halogenated or alkylated analogs) and employ nucleophilic substitution reactions. Use picolyl groups (e.g., 2-picolyl chloride) under anhydrous conditions with catalysts like triethylamine to enhance reactivity .
- Monitor reaction progress via TLC or HPLC. Purify using column chromatography with silica gel and a polar/non-polar solvent gradient (e.g., hexane:ethyl acetate). Validate purity via melting point analysis and NMR (e.g., observe aromatic proton shifts at δ 7.5–8.5 ppm) .
Q. What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Focus on <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns. Compare chemical shifts with NIST reference data for o-nitroaniline derivatives (e.g., δ ~8.1 ppm for nitro-adjacent protons) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C12H10N3O2).
- FT-IR : Identify nitro group vibrations (asymmetric stretch at ~1520 cm<sup>-1</sup>, symmetric at ~1350 cm<sup>-1</sup>) and aromatic C-H stretches .
Q. How should solubility and stability be managed during experimental workflows?
Methodological Answer:
- Solubility : Test dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) as primary solvents due to their efficacy with nitroaromatic compounds. For aqueous compatibility, use co-solvents like ethanol (≤10% v/v) to prevent precipitation .
- Stability : Store lyophilized samples at -20°C in amber vials to minimize photodegradation. Avoid prolonged exposure to basic conditions, which may hydrolyze the picolyl group .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in this compound’s reactivity under varying pH conditions?
Methodological Answer:
- Perform kinetic studies using UV-Vis spectroscopy to track nitro group reduction rates at pH 3–11. Compare activation energies calculated via Arrhenius plots.
- Use density functional theory (DFT) to model electronic effects of protonation/deprotonation on the nitro group’s electrophilicity. Reference PubChem’s computational data for analogous compounds .
Q. What strategies address conflicting spectral data in structural elucidation?
Methodological Answer:
- Cross-validate results using complementary techniques (e.g., X-ray crystallography for unambiguous bond confirmation if NMR is inconclusive).
- Apply iterative hypothesis testing: If MS suggests a molecular ion discrepancy, re-examine synthetic pathways for unintended side reactions (e.g., over-alkylation) .
Q. How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
- Use molecular docking software (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., nitroreductases). Parameterize force fields using PubChem’s Gibbs free energy data for nitroaromatics .
- Validate predictions with in vitro assays (e.g., enzyme inhibition studies) and correlate computed binding affinities with experimental IC50 values .
Q. What frameworks ensure rigor in evaluating this compound’s biological activity?
Methodological Answer:
- Follow NIH preclinical guidelines for dose-response studies, including negative controls (e.g., unmodified o-nitroaniline) and statistical validation via ANOVA .
- Apply the PICO framework to define research scope: P opulation (e.g., bacterial nitroreductases), I ntervention (compound concentration gradients), C omparison (wild-type vs. mutant enzymes), O utcome (reduction efficiency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
